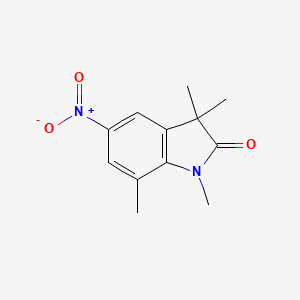

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,3,7-tetramethyl-5-nitroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-5-8(14(16)17)6-9-10(7)13(4)11(15)12(9,2)3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYUFXYKKWJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Proposed Synthetic Pathway to 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one: A Technical Guide for Chemical Researchers

Disclaimer: The following document outlines a proposed, theoretical synthesis for 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one. To the best of our knowledge, a validated, peer-reviewed synthesis for this specific molecule has not been published in the scientific literature. The proposed pathway is based on established principles of organic chemistry and analogous reactions reported for similar molecular scaffolds. Researchers attempting this synthesis should proceed with caution, perform small-scale test reactions, and thoroughly characterize all intermediates and the final product.

Introduction

The indol-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The target molecule, this compound, is a polysubstituted oxindole for which a commercial supplier exists, confirming its tangible nature.[2] However, the absence of a publicly available synthetic protocol presents a significant challenge for researchers interested in its study or in the development of its analogs. This guide aims to provide a comprehensive, albeit theoretical, synthetic strategy to access this compound, drawing upon established methodologies for indole and oxindole synthesis and functionalization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that the final nitro group can be introduced via electrophilic aromatic substitution on the electron-rich benzene ring of the oxindole core. The core itself, a tetramethylated oxindole, can be conceptually disconnected to reveal a suitable substituted aniline precursor and a carbonyl-containing fragment.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis of the Precursor: 1,3,3,7-Tetramethyl-1,3-dihydro-2H-indol-2-one

The synthesis of the tetramethylated oxindole precursor is a key step. A plausible approach involves the reaction of a suitably substituted aniline with an α-halo acyl halide, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: N-acylation of 2,6-Dimethyl-N-methylaniline

The synthesis would commence with the acylation of 2,6-dimethyl-N-methylaniline with 2-bromo-2-methylpropanoyl bromide. The steric hindrance from the ortho-methyl groups on the aniline may necessitate elevated temperatures or the use of a highly reactive acylating agent.

Step 2: Intramolecular Friedel-Crafts Cyclization

The resulting N-(2-bromo-2-methylpropanoyl)-2,6-dimethyl-N-methylaniline would then be subjected to a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization to form the oxindole ring. The Lewis acid, such as aluminum chloride, would promote the formation of an acylium ion intermediate, which would then be attacked by the electron-rich aromatic ring to close the five-membered lactam.

Proposed Nitration of the Precursor

With the 1,3,3,7-tetramethyl-1,3-dihydro-2H-indol-2-one precursor in hand, the final step is the introduction of a nitro group at the C5 position. The directing effects of the substituents on the aromatic ring need to be considered. The amide group is para-directing, and the methyl group at C7 is ortho- and para-directing. Both would favor substitution at the C5 position.

A variety of nitrating agents could be employed. A classic approach would be the use of a mixture of nitric acid and sulfuric acid. However, for more sensitive substrates, milder conditions are often preferred. A regioselective synthesis of 3-nitroindoles has been reported using non-acidic and non-metallic conditions, which could potentially be adapted for this C5 nitration.[3] For instance, the use of tetramethylammonium nitrate in the presence of trifluoroacetic anhydride could be a viable option.[3]

Caption: Proposed forward synthesis of the target molecule.

Hypothetical Experimental Protocols

PART 1: Synthesis of 1,3,3,7-Tetramethyl-1,3-dihydro-2H-indol-2-one

Step A: Synthesis of N-(2-bromo-2-methylpropanoyl)-2,6-dimethyl-N-methylaniline

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Dimethyl-N-methylaniline | 135.21 | 13.5 g | 0.1 |

| 2-Bromo-2-methylpropanoyl bromide | 229.90 | 25.3 g | 0.11 |

| Triethylamine | 101.19 | 12.1 g | 0.12 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

To a solution of 2,6-dimethyl-N-methylaniline (0.1 mol) and triethylamine (0.12 mol) in dry dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add a solution of 2-bromo-2-methylpropanoyl bromide (0.11 mol) in dry DCM (50 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated aniline.

Step B: Intramolecular Friedel-Crafts Cyclization

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(2-bromo-2-methylpropanoyl)-2,6-dimethyl-N-methylaniline | (Calculated) | (Product from Step A) | (Assumed 0.08) |

| Aluminum chloride (AlCl₃) | 133.34 | 13.3 g | 0.1 |

| Dichloromethane (DCM) | - | 250 mL | - |

Procedure:

-

To a suspension of anhydrous aluminum chloride (0.1 mol) in dry dichloromethane (150 mL) at 0 °C under a nitrogen atmosphere, add a solution of N-(2-bromo-2-methylpropanoyl)-2,6-dimethyl-N-methylaniline (assumed 0.08 mol) in dry DCM (100 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice (200 g) and concentrated HCl (50 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield 1,3,3,7-tetramethyl-1,3-dihydro-2H-indol-2-one.

PART 2: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3,3,7-Tetramethyl-1,3-dihydro-2H-indol-2-one | (Calculated) | (Product from Part 1) | (Assumed 0.05) |

| Nitric acid (70%) | 63.01 | (To be determined) | - |

| Sulfuric acid (98%) | 98.08 | (To be determined) | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a solution of 1,3,3,7-tetramethyl-1,3-dihydro-2H-indol-2-one (assumed 0.05 mol) in dichloromethane (100 mL) at -10 °C, add a pre-cooled (0 °C) mixture of nitric acid and sulfuric acid (e.g., a 1:2 v/v mixture) dropwise, ensuring the temperature does not rise above -5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice water (200 mL) and neutralize with a saturated solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the lactam carbonyl and the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Safety Considerations

-

Acylating agents like 2-bromo-2-methylpropanoyl bromide are corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Lewis acids such as aluminum chloride are water-reactive and corrosive. Handle in a dry environment and quench with extreme care.

-

Nitrating agents are highly corrosive and strong oxidizing agents. Reactions involving nitrating agents can be highly exothermic and should be performed with caution, especially on a larger scale. Ensure adequate cooling and slow addition of reagents.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and wear appropriate gloves.

This proposed synthesis provides a logical and scientifically grounded pathway to a molecule for which no published procedure exists. It is intended to serve as a starting point for experienced synthetic chemists.

References

[4] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. PubMed Central. [5] A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. [1] 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed. [6] Synthesis of indoles - Organic Chemistry Portal. [7] Synthesis of Spiro Indole-2-Ones Using Three Component Reaction of N-Alkylisatins and Triphenylphosphonium Intermediates - PubMed. [8] An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - RSC Publishing. [9] Process for preparing substituted 1,3-dihydro-2h-indol-2-ones - Google Patents. [10] Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - Beilstein Journals. [11] Synthesis of 3,9,9,9a-Tetramethyl-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-ones by Reaction of 2,3,3-Trimethyl-3H-indole with 2-Bromopropionamides. - ResearchGate. [12] Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin - ResearchGate. [3] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [13] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - NIH. [14] Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. [2] this compound-None - Thoreauchem. [15] Chapter 2 Diastereoselective Synthesis of 1,7- and 1,2-Fused Indoles by Ring- Opening Cyclization of Indolyl-N-Tethered Epoxides. [16] 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime | C16H11N3O2 - PubChem. [17] (PDF) Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. - ResearchGate. [18] 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5 - Chem-Impex.-Impex.

Sources

- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-None - Thoreauchem [thoreauchem.com]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole synthesis [organic-chemistry.org]

- 7. Synthesis of Spiro Indole-2-Ones Using Three Component Reaction of N-Alkylisatins and Triphenylphosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08610D [pubs.rsc.org]

- 9. CN102985406A - Process for preparing substituted 1,3-dihydro-2h-indol-2-ones - Google Patents [patents.google.com]

- 10. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ecommons.luc.edu [ecommons.luc.edu]

- 15. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 16. 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime | C16H11N3O2 | CID 135705571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Characterization of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Abstract: This technical guide provides a comprehensive overview of the characterization of the novel compound, 1,3,3,7-tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one. The guide is intended for researchers, scientists, and drug development professionals. It details a plausible synthetic route and outlines the expected outcomes from a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with a focus on the underlying scientific principles, ensuring a robust framework for the synthesis and characterization of this and structurally related molecules.

Introduction

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group and extensive methylation, as in this compound, is anticipated to significantly modulate its physicochemical and pharmacological properties. The nitro group, a potent electron-withdrawing moiety, is known to be a key pharmacophore in various therapeutic agents, including antibacterial and antineoplastic drugs[1][2]. This guide provides a predictive but scientifically grounded characterization of this novel molecule, offering a roadmap for its synthesis and structural elucidation.

Synthesis Pathway

A plausible and efficient synthesis of this compound involves the nitration of the corresponding tetramethylated indolin-2-one precursor. This approach is predicated on the established methodologies for the nitration of aromatic systems, particularly activated indole rings[3].

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Nitration of 1,3,3,7-Tetramethyl-1,3-dihydro-2H-indol-2-one

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), cautiously add fuming nitric acid dropwise to concentrated sulfuric acid with constant stirring.

-

Reaction: Dissolve 1,3,3,7-tetramethyl-1,3-dihydro-2H-indol-2-one in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Add the pre-formed nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

-

Quenching and Isolation: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC). Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift values for related structures[1][4][5][6][7].

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~8.2 | d | 1H | Deshielded by the adjacent nitro group. |

| H-4 | ~7.5 | d | 1H | Aromatic proton ortho to the carbonyl group. |

| N-CH₃ | ~3.2 | s | 3H | Typical range for an N-methyl group in an indolinone system. |

| Ar-CH₃ (at C7) | ~2.5 | s | 3H | Aromatic methyl group. |

| C(CH₃)₂ (at C3) | ~1.4 | s | 6H | Gem-dimethyl groups, appearing as a singlet. |

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (C2) | ~178 | Carbonyl carbon of the lactam. |

| C-NO₂ (C5) | ~145 | Aromatic carbon attached to the nitro group. |

| C-7a | ~142 | Quaternary aromatic carbon. |

| C-3a | ~135 | Quaternary aromatic carbon. |

| C-6 | ~125 | Aromatic CH. |

| C-4 | ~110 | Aromatic CH. |

| C-3 | ~45 | Quaternary carbon bearing the gem-dimethyl groups. |

| N-CH₃ | ~28 | N-methyl carbon. |

| C(CH₃)₂ | ~25 | Gem-dimethyl carbons. |

| Ar-CH₃ | ~18 | Aromatic methyl carbon. |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Lactam) | ~1710 | Strong | Stretching |

| NO₂ (Asymmetric) | ~1530 | Strong | Stretching |

| NO₂ (Symmetric) | ~1350 | Strong | Stretching |

| C-H (Aromatic) | ~3100-3000 | Medium | Stretching |

| C-H (Aliphatic) | ~2980-2850 | Medium | Stretching |

The presence of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a clear indicator of the nitro group[8][9]. The strong band at approximately 1710 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam ring.

-

Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₃H₁₆N₂O₃, MW = 248.28).

-

Key Fragments:

-

[M - NO₂]⁺: Loss of the nitro group (46 Da).

-

[M - NO]⁺: Loss of nitric oxide (30 Da).

-

[M - CH₃]⁺: Loss of a methyl group (15 Da), likely from one of the gem-dimethyl groups.

-

Aromatic nitro compounds are known to exhibit characteristic fragmentation patterns involving the loss of NO₂ and NO radicals[10]. The stability of the aromatic ring often results in a prominent molecular ion peak.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route via electrophilic nitration is a well-established and reliable method. The predicted spectroscopic data, derived from the analysis of analogous structures and fundamental principles, offer a clear set of benchmarks for the structural verification of this novel compound. The detailed experimental protocols provide a practical guide for researchers undertaking the synthesis and characterization of this and related molecules. The unique substitution pattern of this compound makes it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021, May 18). PubMed Central. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Mass Fragmentation pattern of nitro compounds. (2022, December 29). YouTube. Retrieved from [Link]

-

13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). PubMed. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved from [Link]

- The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.

-

IR: nitro groups. University of Calgary. Retrieved from [Link]

-

1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Acquiring 1H and 13C Spectra. Royal Society of Chemistry. Retrieved from [Link]

-

Mass spectral studies of nitroindole compounds. TSI Journals. Retrieved from [Link]

-

1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. ResearchGate. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Retrieved from [Link]

-

Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate. Retrieved from [Link]

-

Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. PubMed. Retrieved from [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... ResearchGate. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Retrieved from [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. Retrieved from [Link]

-

Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation. MIT Hong Lab. Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

-

Synthesis and Reactions of Nitroindoles. ResearchGate. Retrieved from [Link]

-

Infrared of nitro compounds. Chemistry. Retrieved from [Link]

-

1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. Retrieved from [Link]

-

5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Retrieved from [Link]

-

1H NMR Spectroscopy. University of Oxford. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Nitroindole(6146-52-7) 1H NMR [m.chemicalbook.com]

- 7. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 1,3,3,7-Tetramethyl-5-nitroindolin-2-one (CAS Number: 1248551-74-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3,7-Tetramethyl-5-nitroindolin-2-one, assigned CAS number 1248551-74-7, is a substituted indolinone derivative. The indolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a nitro group at the 5-position, combined with extensive methylation on the indole ring, suggests that this compound may possess unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1,3,3,7-tetramethyl-5-nitroindolin-2-one, plausible synthetic routes, and its potential applications in research and drug development, based on the analysis of structurally related compounds.

Chemical and Physical Properties

Direct experimental data for 1,3,3,7-tetramethyl-5-nitroindolin-2-one is not extensively available in peer-reviewed literature. However, based on its structure and data from analogous compounds, we can infer its key properties.

Structure and Nomenclature

-

IUPAC Name: 1,3,3,7-Tetramethyl-5-nitroindolin-2-one

-

CAS Number: 1248551-74-7

-

Molecular Formula: C₁₂H₁₄N₂O₃

-

Molecular Weight: 234.25 g/mol

-

Chemical Structure: (A representative 2D structure of the molecule)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1,3,3,7-tetramethyl-5-nitroindolin-2-one. These values are calculated using computational models and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can influence solubility and binding interactions. |

| Hydrogen Bond Acceptors | 3 (two on the nitro group, one on the carbonyl) | The presence of acceptor groups can facilitate interactions with biological targets. |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target binding. |

| Aqueous Solubility | Low | The hydrophobic nature of the molecule suggests limited solubility in water. |

These predicted properties suggest that 1,3,3,7-tetramethyl-5-nitroindolin-2-one aligns with Lipinski's rule of five, indicating its potential as an orally bioavailable drug candidate.[1]

Synthesis and Characterization

While a specific, published synthetic route for 1,3,3,7-tetramethyl-5-nitroindolin-2-one has not been identified, a plausible multi-step synthesis can be proposed based on established indole and indolinone synthetic methodologies.

Proposed Synthetic Pathway

A potential synthetic route could involve the initial construction of a substituted indole ring followed by oxidation to the indolinone. The Fischer indole synthesis is a versatile method for creating substituted indoles.[2]

Diagram: Proposed Synthetic Workflow

Caption: A plausible multi-step synthetic workflow for 1,3,3,7-tetramethyl-5-nitroindolin-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,3,3,7-Tetramethyl-1H-indole via Fischer Indole Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve (2,6-dimethylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Ketone: Add 3-methyl-2-butanone (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: N-Methylation

-

Reactant Preparation: Dissolve the synthesized indole (1.0 eq) in a polar aprotic solvent like DMF or THF.

-

Deprotonation: Add a strong base such as sodium hydride (NaH) (1.2 eq) at 0°C.

-

Methylation: Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. Purification can be achieved by column chromatography.

Step 3: Nitration

-

Reactant Preparation: Dissolve the methylated indole (1.0 eq) in a strong acid, typically concentrated sulfuric acid, at a low temperature (0-5°C).

-

Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

-

Reaction: Stir the reaction mixture at low temperature for a specified time.

-

Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base. The precipitated product can be collected by filtration and purified by recrystallization.

Step 4: Oxidation to Indolinone

-

Reactant Preparation: Dissolve the 5-nitroindole derivative in a suitable solvent.

-

Oxidation: Treat the solution with an appropriate oxidizing agent, such as N-Bromosuccinimide (NBS) in the presence of water or other specialized reagents.

-

Work-up: After the reaction is complete, the product can be isolated and purified using standard techniques like column chromatography.

Characterization

The final product should be characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the compound. The ¹H NMR spectrum is expected to show distinct singlets for the four methyl groups and aromatic protons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the lactam ring and the symmetric and asymmetric stretches of the nitro (NO₂) group.

-

Melting Point Analysis: To determine the purity of the solid compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for 1,3,3,7-tetramethyl-5-nitroindolin-2-one, the 5-nitroindole scaffold has been investigated for its potential as an anticancer agent.[3][4]

Anticancer Potential: Targeting c-Myc G-Quadruplex

Recent studies have shown that certain 5-nitroindole derivatives can act as binders to the c-Myc G-quadruplex DNA.[3] The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The promoter region of the c-Myc gene can form a G-quadruplex structure, which is a non-canonical DNA secondary structure that can modulate gene expression.

Mechanism of Action:

-

Binding to G-Quadruplex: The planar aromatic system of the 5-nitroindole core can stack on the terminal G-quartets of the G-quadruplex structure.

-

Stabilization of G-Quadruplex: This binding stabilizes the G-quadruplex, which in turn represses the transcription of the c-Myc gene.

-

Downregulation of c-Myc: The reduced expression of the c-Myc protein leads to cell cycle arrest, typically in the G1 phase.[3]

-

Induction of Apoptosis: The suppression of this critical survival signal can ultimately lead to programmed cell death (apoptosis) in cancer cells.

Furthermore, some 5-nitroindole derivatives have been shown to increase the levels of intracellular reactive oxygen species (ROS), which can contribute to their cytotoxic effects on cancer cells.[3]

Diagram: Proposed Mechanism of Action

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 5-Nitro-indol-2-ones

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of substituted 5-nitro-indol-2-ones, a core scaffold of significant interest in medicinal chemistry and drug discovery. By delving into the synthesis, reactivity, and physicochemical characteristics of these compounds, we aim to equip researchers with the foundational knowledge necessary for their effective application and manipulation in the laboratory.

Introduction: The Significance of the 5-Nitro-indol-2-one Scaffold

The 5-nitro-indol-2-one, also known as 5-nitroisatin, is a versatile heterocyclic building block. The indole-2,3-dione (isatin) core is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[1][2]. The introduction of a nitro group at the 5-position significantly influences the molecule's electronic properties, reactivity, and biological profile. This electron-withdrawing group enhances the electrophilicity of the aromatic ring and the carbonyl carbons, making the scaffold a valuable precursor for a diverse range of chemical transformations.

Substituted 5-nitro-indol-2-ones have emerged as crucial intermediates in the synthesis of targeted therapeutics, notably as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme implicated in cancer progression[1]. Understanding the fundamental physical and chemical properties of this scaffold is therefore paramount for designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of the 5-Nitro-indol-2-one Core

The primary synthetic route to 5-substituted indol-2,3-diones, including the 5-nitro derivative, typically begins with the corresponding substituted aniline. The process involves a two-step sequence of amidation followed by an acid-catalyzed cyclization.

General Synthetic Workflow

Caption: General synthesis of 5-nitro-indol-2-one from 4-nitroaniline.

Experimental Protocol: Synthesis of 5-Nitro-indol-2-one

This protocol is adapted from established methods for the synthesis of 5-substituted isatins.

Step 1: Synthesis of N-(4-nitrophenyl)-2-(hydroxyimino)acetamide

-

In a suitable reaction vessel, dissolve 4-nitroaniline in an appropriate solvent (e.g., water with HCl).

-

Add a solution of chloral hydrate and sodium sulfate.

-

Heat the mixture to reflux.

-

Slowly add a solution of hydroxylamine hydrochloride.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter the precipitate.

-

Wash the solid with water and dry to yield the intermediate product.

Step 2: Cyclization to 5-Nitro-indol-2-one

-

Pre-heat concentrated sulfuric acid to approximately 50°C.

-

Slowly add the N-(4-nitrophenyl)-2-(hydroxyimino)acetamide from Step 1 in portions, maintaining the temperature between 65-75°C with vigorous stirring.

-

After the addition is complete, heat the mixture to 80°C for a short period (e.g., 15 minutes).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitro-indol-2-one.

Physical Properties

The physical properties of substituted 5-nitro-indol-2-ones are critical for their handling, formulation, and biological activity. These properties are significantly influenced by the nature and position of substituents on the core structure.

General Characteristics

-

Appearance: 5-Nitroisatin is typically an orange-yellow to orange crystalline powder[3][4]. The color is characteristic of nitroaromatic compounds.

-

Melting Point: The parent 5-nitroisatin has a melting point of approximately 251°C, with decomposition[3]. Substituents on the aromatic ring or the nitrogen atom will alter the crystal lattice energy and thus change the melting point.

Solubility

The solubility of 5-nitro-indol-2-one derivatives is a crucial parameter in drug development, affecting both in vitro assay performance and in vivo bioavailability.

-

General Trends: The parent 5-nitro-1H-indole is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but poorly soluble in water[5]. This low aqueous solubility is a common challenge for many isatin derivatives.

-

Solvent Considerations: For biological assays, stock solutions are typically prepared in DMSO. However, the limited aqueous solubility can lead to precipitation when diluted into aqueous buffers, necessitating careful experimental design. Recent studies on 5-nitroisatin-based inhibitors highlighted their low water solubility, requiring the use of co-solvents[6].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard approach for determining thermodynamic equilibrium solubility[7][8].

-

Add an excess amount of the solid substituted 5-nitro-indol-2-one to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle or centrifuge to separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

Acidity (pKa)

The N-H proton of the lactam in 5-nitro-indol-2-one is acidic, and its pKa value is a key determinant of the molecule's ionization state at physiological pH.

-

Predicted pKa: For the parent 5-nitroisatin, the predicted pKa is approximately 8.06[3]. This suggests that at physiological pH (~7.4), the compound will exist predominantly in its neutral, protonated form.

-

Substituent Effects: Electron-withdrawing groups on the aromatic ring are expected to decrease the pKa (increase acidity), while electron-donating groups will have the opposite effect.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore near the ionization site, which is the case for 5-nitro-indol-2-ones[9][10][11].

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

-

Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).

-

Prepare a concentrated stock solution of the test compound in DMSO.

-

In a 96-well UV-transparent microplate, add the buffer solutions to different wells.

-

Add a small, constant volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., <2% v/v) to minimize its effect on pH and solubility.

-

Measure the full UV-Vis absorbance spectrum for each well.

-

Select a wavelength where the absorbance changes significantly between the protonated and deprotonated forms.

-

Plot the absorbance at this wavelength against the pH of the buffers.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Spectroscopic Properties

Spectroscopic data are essential for the structural elucidation and characterization of substituted 5-nitro-indol-2-ones.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of the molecule.

-

¹H NMR: The aromatic protons of the 5-nitro-indol-2-one core typically appear in the downfield region (δ 7-9 ppm). The N-H proton of the lactam is also expected in this region and may be broad. The chemical shifts will be influenced by the electronic nature of other substituents on the aromatic ring.

-

¹³C NMR: The carbonyl carbons (C2 and C3) are characteristically deshielded and appear at the downfield end of the spectrum (typically δ 160-185 ppm). The carbon atom bearing the nitro group (C5) and the other aromatic carbons will have chemical shifts indicative of the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A characteristic stretching vibration for the N-H bond of the lactam is expected in the region of 3100-3300 cm⁻¹.

-

C=O Stretches: The dicarbonyl system at C2 and C3 will give rise to strong absorption bands in the carbonyl region, typically between 1700-1760 cm⁻¹. The exact positions can indicate the degree of conjugation and intermolecular hydrogen bonding.

-

NO₂ Stretches: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Chemical Properties and Reactivity

The reactivity of the 5-nitro-indol-2-one scaffold is dominated by the electrophilic nature of the C3-carbonyl group and the aromatic ring, which is activated towards nucleophilic attack by the electron-withdrawing nitro group.

Reactions at the C3-Carbonyl Group

The C3-carbonyl is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. This is the most common site for derivatization.

-

Condensation with Amines and Hydrazines: 5-Nitroisatin reacts with primary amines, hydrazines, and hydroxylamines to form Schiff bases (imines), hydrazones, and oximes, respectively. These reactions are often catalyzed by a few drops of acetic acid in a solvent like ethanol[12]. These derivatives are themselves important scaffolds for further chemical modification and have shown a range of biological activities[2].

N-Substitution of the Lactam

The acidic N-H proton can be removed by a suitable base, and the resulting anion can be alkylated or acylated.

-

N-Alkylation: Direct alkylation of the isatin nitrogen can be challenging due to the basicity of some alkylating agents causing side reactions. However, methods using milder conditions, such as employing Cu₂CO₃, have been developed for the N-alkylation of 5-nitroisatin[13].

Reduction Reactions

Both the nitro group and the carbonyl groups are susceptible to reduction.

-

Reduction of the Isatin Core: A significant reaction is the direct conversion of N-alkyl-5-nitroisatin into the corresponding 5-nitroindole derivative. This can be achieved using a mixed borohydride reducing agent system, such as ZrCl₄/NaBH₄[9][13]. This provides a valuable route from the isatin scaffold back to the indole core.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a key handle for further functionalization. This transformation opens up possibilities for synthesizing a wide range of 5-amino-indol-2-one derivatives.

Electrophilic and Nucleophilic Aromatic Substitution

-

Electrophilic Substitution: The isatin ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the dicarbonyl moiety. The presence of the additional strongly deactivating nitro group at the 5-position makes electrophilic substitution on the benzene ring highly unfavorable.

-

Nucleophilic Aromatic Substitution (SNA_r_): Conversely, the electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This provides a potential, though less commonly exploited, avenue for functionalization.

Conclusion

The substituted 5-nitro-indol-2-one core represents a privileged scaffold in medicinal chemistry, offering a rich platform for the synthesis of novel bioactive compounds. A thorough understanding of its physicochemical properties—solubility, pKa, and spectroscopic signatures—is indispensable for the rational design and development of new derivatives. The versatile reactivity of this core, particularly at the C3-carbonyl and the lactam nitrogen, allows for extensive chemical exploration. This guide provides a foundational framework for researchers, enabling them to harness the full potential of substituted 5-nitro-indol-2-ones in their scientific endeavors.

References

-

Czeleń, P., Skotnicka, A., & Szefler, B. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 8046. [Link]

-

PubChem. (n.d.). 5-Nitroisatin. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.

-

Otto Chemie Pvt Ltd. (n.d.). 5-Nitroisatin, 97%. [Link]

-

Beirut Arab University. (n.d.). Kinetic Studies of the Reaction between 5-nitroisatin with various nucleophiles in Mixed Solvents. [Link]

-

Karali, N., Gürsoy, A., & Kandemirli, F. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(12), 965-971. [Link]

-

Torisawa, Y., Naito, T., & Ikegami, S. (1998). An efficient conversion of 5-nitroisatin into 5-nitroindole derivative. Tetrahedron Letters, 39(25), 4539-4542. [Link]

-

Box, V. G. S., & V. G. S. (2014). An Efficient Conversion of 5-Nitroisatin into 5-Nitroindole Derivative. Request PDF. [Link]

-

Czeleń, P., & Szefler, B. (2023). A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers. Molecules, 28(2), 749. [Link]

-

Solubility of Things. (n.d.). 5-Nitroindole. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of nitrogen nucleophiles towards S-nitrosopenicillamine. [Link]

-

Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Chemsrc. (n.d.). 5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID. [Link]

-

Lukyanov, B. S., & Lukyanova, M. B. (2020). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 25(23), 5582. [Link]

-

Mohammed, A. A., & Al-Masoudi, N. A. (2023). 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. Journal of Taibah University for Science, 17(1). [Link]

-

Ruiz-Caro, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 115-119. [Link]

-

PubMed. (n.d.). Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Utah Chemistry. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). [Link]

-

PubMed. (n.d.). 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. [Link]

-

UV-VIS Spectroscopy. (n.d.). pKa of a dye. [Link]

-

ACS Publications. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]

-

Szefler, B., & Czeleń, P. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Biomedicines, 11(11), 3019. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

Somei, M., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for TRISUBSTITUTED INDOLES. [Link]

-

Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]

-

MDPI. (2023). A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers. [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

National Center for Biotechnology Information. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PubMed Central. [Link]

-

Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

-

YouTube. (2018). 21 Chemical Reactions of Indole. [Link]

-

ResearchGate. (n.d.). 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. [Link]

Sources

- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Nitroisatin | 611-09-6 [chemicalbook.com]

- 4. Manufacturers of 5-Nitroisatin, 97%, CAS 611-09-6, N 1211, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. 1H and 13C NMR spectra and solution structures of novel derivatives of 5-substituted creatinines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico modeling of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one, a small molecule with potential therapeutic applications. Recognizing the limited publicly available data on this specific compound[1], this document presents a robust and validated workflow applicable to novel chemical entities. We will navigate the essential stages of computational drug discovery, including ligand preparation, target identification, molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. This guide is designed for researchers, medicinal chemists, and computational scientists, offering both practical protocols and the underlying scientific rationale to empower effective decision-making in early-stage drug development.

Introduction: The Case for In Silico First

The journey of a drug from concept to clinic is notoriously long and expensive. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool to de-risk and accelerate this process.[2][3] By simulating molecular interactions computationally, we can predict a compound's binding affinity, assess its stability within a biological target, and forecast its activity, all before a single physical experiment is conducted.

The subject of this guide, this compound (henceforth referred to as TMNI), is a derivative of the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold. This core structure is present in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties.[4][5] Furthermore, the presence of a nitro group is a well-known feature in molecules with significant antimicrobial and anti-inflammatory activities.[6][7] Given this chemical heritage, TMNI represents a promising, yet uncharacterized, candidate for therapeutic development.

This whitepaper will detail the essential computational workflows to explore the therapeutic potential of TMNI, providing a blueprint for its comprehensive virtual assessment.

Foundational Workflow: From Structure to Simulation

A successful in silico campaign follows a logical progression. The overall workflow is designed to first predict how the ligand might bind to a target (docking) and then to validate the stability and dynamics of that interaction (MD simulation).

Methodology I: Ligand and Target Preparation

The quality of any simulation is dictated by the quality of its inputs. Proper preparation of both the ligand (TMNI) and the target protein is a critical, non-negotiable first step.

3.1. Ligand Preparation Protocol (TMNI)

Since a crystal structure of TMNI is unavailable, its 3D conformation must be generated computationally.

Step-by-Step Protocol:

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Conversion to 3D: Import the 2D structure into a molecular modeling package (e.g., Schrödinger Maestro, Avogadro).

-

Energy Minimization: Convert the 2D structure to a 3D conformation. To obtain a low-energy, stable conformation, perform an energy minimization using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field).[8]

-

Causality: This step is crucial to resolve any steric clashes or unnatural bond lengths/angles, ensuring the ligand's starting geometry is physically realistic.

-

-

Ionization State Determination: At physiological pH (typically 7.4), determine the likely protonation state of the molecule. For TMNI, which lacks readily ionizable groups, this is straightforward, but for other compounds, this step is vital as charge distribution profoundly affects binding.

-

Generate Conformations: If desired, generate a set of possible low-energy conformers to account for the ligand's flexibility during docking.

3.2. Target Identification and Preparation

Based on the known activities of the nitro-indolone scaffold, we can hypothesize potential biological targets. Indole derivatives have shown promise as antibacterial agents, often targeting essential bacterial enzymes.[4][8] A logical starting point is Penicillin-Binding Protein (PBP) , a crucial enzyme in bacterial cell wall synthesis.

Step-by-Step Protocol:

-

Obtain Protein Structure: Download the X-ray crystal structure of a relevant PBP, for instance, PBP2a from Methicillin-resistant Staphylococcus aureus (MRSA) (PDB ID: 5M18), from the Protein Data Bank (RCSB PDB).[8]

-

Protein Preparation: Use a dedicated tool like the Protein Preparation Wizard in Schrödinger Maestro or Autodock Tools.[8] This process typically involves:

-

Adding Hydrogens: Crystal structures often lack explicit hydrogen atoms.

-

Assigning Bond Orders: Correctly define bond orders within the protein structure.

-

Removing Water Molecules: Water molecules, especially those not directly involved in binding, are usually removed to simplify the system.

-

Filling Missing Loops/Sidechains: Repair any missing residues or atoms in the structure.

-

Minimization: Perform a restrained energy minimization on the protein to relax the structure and remove bad contacts, while keeping heavy atoms close to their crystallographic positions.

-

Causality: This meticulous cleanup ensures the protein structure is computationally ready and free of artifacts from the crystallization process, providing a more accurate representation of its physiological state.

-

Methodology II: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[3][9]

Step-by-Step Protocol:

-

Grid Generation: Define the active site or binding pocket on the receptor. This is typically done by creating a "grid box" centered on the co-crystallized native ligand or on key catalytic residues identified from literature.[8]

-

Causality: The grid pre-calculates the potential energy values for different atom types within the defined space, dramatically speeding up the docking calculation. The size of the box must be large enough to accommodate the ligand but small enough to focus the search, preventing unproductive exploration.

-

-

Ligand Docking: Run the docking algorithm (e.g., AutoDock Vina, Glide). The algorithm will flexibly sample numerous poses of the ligand within the grid box.[10]

-

Scoring and Ranking: Each generated pose is assigned a score by a scoring function, which estimates the binding free energy (ΔG). More negative scores typically indicate stronger predicted binding affinity.[11][12] The poses are then ranked based on this score.

-

Result Analysis:

-

Visual Inspection: Critically examine the top-ranked poses using visualization software like PyMOL or Chimera.[13] A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

-

RMSD Clustering: Poses are often clustered based on their root-mean-square deviation (RMSD). A low RMSD between multiple high-scoring poses suggests a well-defined and stable binding mode.[11][14]

-

Hypothetical Docking Results

For a virtual screen, multiple compounds would be docked. Here, we present hypothetical data for TMNI against PBP2a, compared to a known antibiotic.

| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Other Interactions |

| TMNI | -8.5 | Ser402, Thr600 | Hydrophobic contact with Met641 |

| Ceftaroline (Control) | -9.2 | Ser402, Ser462, Asn464 | Pi-cation with Lys405 |

Methodology III: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulation offers a dynamic view. It simulates the movements of atoms in the protein-ligand complex over time, providing insights into the stability and flexibility of the system.[15][16]

Step-by-Step Protocol (using GROMACS/AMBER):

-

System Preparation:

-

Topology Generation: Generate topology files for both the protein (using a force field like CHARMM36) and the ligand (using a server like CGenFF).[17][18] These files define the atom types, charges, bonds, and angles.

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.[19]

-

-

Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the solvent.

-

Equilibration: This is a two-phase process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant. Position restraints are often applied to the protein-ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Isothermal-Isobaric): Relax the pressure of the system to the target pressure (e.g., 1 bar) while keeping the Number of particles, Pressure, and Temperature constant. This allows the density of the system to reach a stable value.[17]

-

Self-Validation: Monitoring temperature, pressure, and density for convergence to a stable plateau is a critical check to ensure the system is properly equilibrated before the production run.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without restraints, saving the atomic coordinates (trajectory) at regular intervals.[17]

Analysis of MD Trajectories

The trajectory file is a rich source of information about the system's dynamic behavior.[20][21]

-

Root-Mean-Square Deviation (RMSD): Measures the structural deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, plateaued RMSD suggests the complex has reached equilibrium and is not undergoing major conformational changes.[20]

-

Root-Mean-Square Fluctuation (RMSF): Calculates the fluctuation of individual residues around their average position. High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices).[20]

-

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.

Hypothetical MD Analysis Data

| Metric | TMNI-PBP2a Complex | Interpretation |

| Backbone RMSD | Plateaus at ~2.1 Å after 20 ns | The protein structure is stable throughout the simulation. |

| Ligand RMSD | Stable at ~1.5 Å relative to protein | TMNI remains stably bound in the active site without drifting out. |

| Key H-Bond Occupancy | Ser402: 85%, Thr600: 72% | The hydrogen bonds predicted by docking are highly stable. |

| RMSF of Active Site | Low (< 1.0 Å) | The binding pocket residues are rigid, indicating a well-formed binding site. |

Advanced Modeling: Quantitative Structure-Activity Relationship (QSAR)

If experimental activity data (e.g., IC₅₀ values) were available for a series of TMNI analogs, a QSAR model could be built. QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[22][23][24]

QSAR Workflow:

-

Data Preparation: Collect a dataset of structurally similar compounds with measured biological activity.

-

Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that quantify its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, topological surface area).[22][25]

-

Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable).[23]

-

Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external test sets.[26]

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.[22]

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted in silico strategy for evaluating the therapeutic potential of this compound. By integrating molecular docking, molecular dynamics, and the principles of QSAR, researchers can generate powerful, data-driven hypotheses about the compound's mechanism of action, binding stability, and potential for optimization. The workflow described herein serves as a validated blueprint for the computational screening of novel chemical entities, significantly enhancing the efficiency and insight of modern drug discovery programs. The next logical steps would involve synthesizing TMNI and validating these computational predictions through in vitro enzymatic assays and antibacterial susceptibility testing.

References

-

ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved January 19, 2026, from [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved January 19, 2026, from [Link]

-

Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved January 19, 2026, from [Link]

-

Frontiers. (n.d.). From complex data to clear insights: visualizing molecular dynamics trajectories. Retrieved January 19, 2026, from [Link]

-

Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved January 19, 2026, from [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved January 19, 2026, from [Link]

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved January 19, 2026, from [Link]

-

YouTube. (2025, May 18). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. Retrieved January 19, 2026, from [Link]

-

TeachOpenCADD. (n.d.). T020 · Analyzing molecular dynamics simulations. Retrieved January 19, 2026, from [Link]

-

AIP Publishing. (2017, September 27). On-the-fly analysis of molecular dynamics simulation trajectories of proteins using the Bayesian inference method. Retrieved January 19, 2026, from [Link]

-

Slideshare. (n.d.). QSAR quantitative structure activity relationship. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved January 19, 2026, from [Link]

-

YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. Retrieved January 19, 2026, from [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved January 19, 2026, from [Link]

-

IJAAR Publishing. (n.d.). Review On: Quantitative Structure Activity Relationship (Qsar) Modeling. Retrieved January 19, 2026, from [Link]

-

Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 19, 2026, from [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved January 19, 2026, from [Link]

-

ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved January 19, 2026, from [Link]

-

bioRxiv. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved January 19, 2026, from [Link]

-

MD Tutorials. (n.d.). Protein-Ligand Complex. Retrieved January 19, 2026, from [Link]

-

YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2014, June 12). How can I set up a protein-ligand complex for molecular dynamics using NAMD? Retrieved January 19, 2026, from [Link]

-

Thoreauchem. (n.d.). This compound-None. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2023, June 30). In Silico Studies of Indole Derivatives as Antibacterial Agents. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, August 7). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3, 4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound-None - Thoreauchem [thoreauchem.com]

- 2. etflin.com [etflin.com]

- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 15. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 16. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 21. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 22. neovarsity.org [neovarsity.org]

- 23. fiveable.me [fiveable.me]

- 24. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 25. QSAR quantitative structure activity relationship | PDF [slideshare.net]

- 26. ijaar.org [ijaar.org]

An In-Depth Technical Guide to the Predicted Biological Activity of Novel Nitro-Indolone Derivatives

This guide provides a comprehensive framework for the design, prediction, synthesis, and validation of novel nitro-indolone derivatives as potential therapeutic agents. We will delve into the rationale behind the selection of this chemical scaffold, the computational workflows used to predict biological activity, and the experimental protocols required to validate these predictions. Our approach is grounded in an integrated methodology that bridges in silico modeling with in vitro biological evaluation, reflecting a modern drug discovery paradigm.

Introduction: The Therapeutic Potential of the Nitro-Indolone Scaffold